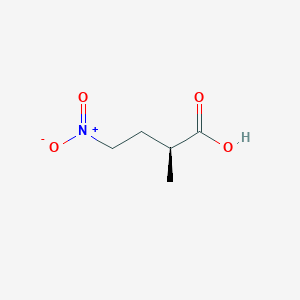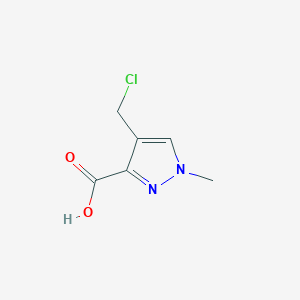
4-ethoxy-3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves starting from substituted benzaldehydes to prepare key intermediates, which are then reacted with hydrazinobenzenesulfonamide. Fluorine, hydroxy, methoxy, or trimethoxy moieties are introduced as substituents to modulate the compounds' bioactivity, particularly targeting carbonic anhydrase inhibitors and cytotoxic activities (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including fluorinated ones, shows that supramolecular architecture is influenced by specific intermolecular interactions. For instance, C—H⋯πaryl and C—H⋯O interactions lead to the formation of two- and three-dimensional architectures, respectively, in the crystal structures of these compounds (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including Beckmann rearrangement under specific conditions, leading to high yields of products with altered chemical structures. This reactivity showcases their versatility in chemical synthesis and potential modifications for targeted biological activities (Stankyavichus et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of benzenesulfonamide derivatives can be significantly influenced by their specific molecular arrangements and intermolecular interactions. These properties are crucial for understanding the compound's behavior in various solvents and under different environmental conditions (Yıldız et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of such compounds are determined by their functional groups and molecular structure. For example, the presence of electron-donating or withdrawing groups significantly impacts their reactivity towards nucleophiles and electrophiles, which is essential for their potential as pharmacophores (Pal et al., 2003).
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-2-25-16-4-3-13(9-14(16)18)26(22,23)21-10-15-17(20-7-6-19-15)12-5-8-24-11-12/h3-9,11,21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHJDXNWFHXKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)


![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)




![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
